2,2-Difluorobutyl trifluoromethanesulfonate
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Overview
Description
2,2-Difluorobutyl trifluoromethanesulfonate is an organic compound characterized by the presence of both difluorobutyl and trifluoromethanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobutyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluorobutanol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride or trifluoromethanesulfonic acid by-products. The reaction conditions often include low temperatures to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are critical for scaling up the synthesis while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobutyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and elimination.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophiles.
Major Products
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines can yield substituted amines, while reactions with alcohols can produce ethers.
Scientific Research Applications
2,2-Difluorobutyl trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules to study their structure and function.
Mechanism of Action
The mechanism by which 2,2-Difluorobutyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the carbon atom adjacent to it highly electrophilic. This facilitates nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2-Difluoropropyl trifluoromethanesulfonate
Uniqueness
2,2-Difluorobutyl trifluoromethanesulfonate is unique due to its specific combination of difluorobutyl and trifluoromethanesulfonate groups, which confer distinct reactivity and properties compared to similar compounds. Its longer carbon chain compared to 2,2-Difluoroethyl trifluoromethanesulfonate and 2,2,2-Trifluoroethyl trifluoromethanesulfonate can influence its physical properties and reactivity, making it suitable for different applications[6][6].
Properties
IUPAC Name |
2,2-difluorobutyl trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5O3S/c1-2-4(6,7)3-13-14(11,12)5(8,9)10/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMHOUQBZOKDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784193-13-1 |
Source
|
Record name | 2,2-difluorobutyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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